molecular formula C9H7N3O4 B13038050 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13038050
M. Wt: 221.17 g/mol
InChI Key: FXUDJFUGBASUMN-UHFFFAOYSA-N
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Description

1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities. The presence of a nitro group and a carboxylic acid moiety in its structure makes it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. Subsequent nitration and carboxylation steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Alcohol derivatives: Formed by the reduction of the carboxylic acid moiety.

    Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell proliferation and survival . By binding to the FGFR, the compound prevents the activation of downstream signaling pathways, leading to reduced cancer cell growth and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the nitro and carboxylic acid groups.

    5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the carboxylic acid moiety.

    1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Similar structure but without the nitro group.

Uniqueness

1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

1-methyl-5-nitropyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-11-7(9(13)14)3-5-2-6(12(15)16)4-10-8(5)11/h2-4H,1H3,(H,13,14)

InChI Key

FXUDJFUGBASUMN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=CN=C21)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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